molecular formula C11H8BrFN2 B2511662 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine CAS No. 2248959-99-9

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine

Cat. No.: B2511662
CAS No.: 2248959-99-9
M. Wt: 267.101
InChI Key: KMCWUABWPXGLAV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-fluoro-4-methylpyrimidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-fluoro-4-methylpyrimidine in the presence of a base such as potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar structure but lacks the fluorine and methyl groups.

    5-Fluoro-2-methylpyrimidine: Similar structure but lacks the bromophenyl group.

    4-Bromophenyl-5-fluoropyrimidine: Similar structure but lacks the methyl group.

Uniqueness

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution and coupling reactions, while the fluorine and methyl groups influence its electronic properties and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-bromophenyl)-5-fluoro-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c1-7-14-6-10(13)11(15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCWUABWPXGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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